2-Bromo-3-methyl-5-phenylpyridine
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Overview
Description
2-Bromo-3-methyl-5-phenylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position, a methyl group at the third position, and a phenyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-phenylpyridine typically involves the bromination of 3-methyl-5-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methyl-5-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Carboxylic acids.
Coupling: Biaryl or alkyne derivatives.
Scientific Research Applications
2-Bromo-3-methyl-5-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-5-phenylpyridine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the phenyl group can interact with molecular targets through halogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-5-phenylpyridine
- 3-Methyl-2-phenylpyridine
- 2-Bromo-4-methylpyridine
Comparison: 2-Bromo-3-methyl-5-phenylpyridine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and binding properties. For example, the presence of the methyl group at the third position and the phenyl group at the fifth position can enhance its stability and provide steric hindrance, affecting its interaction with other molecules .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for further research in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H10BrN |
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Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-bromo-3-methyl-5-phenylpyridine |
InChI |
InChI=1S/C12H10BrN/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
IXBIXOYBKRABKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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